

Maltal: A Synthetic Disaccharide Analog in Biochemical Research

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Compound of Interest

Compound Name: Maltal

Cat. No.: B1199275

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Maltal, with the chemical formula $C_{12}H_{20}O_9$, is not a naturally occurring compound. It is a synthetic unsaturated disaccharide, specifically an analog of maltose. In scientific literature, it is primarily recognized for its role as a substrate and inhibitor in enzymatic studies, particularly in carbohydrate biochemistry. Its synthesis and application in research provide valuable insights into the mechanisms of glycoside hydrolases.

Physicochemical Properties

Maltal is a white, crystalline solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₀ O ₉	
Molecular Weight	308.28 g/mol	
IUPAC Name	(2R,3R,4S,5S,6R)-2- [[[(2R,3S,4R)-4-hydroxy-2- (hydroxymethyl)-3,4-dihydro- 2H-pyran-3-yl]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol	
CAS Number	32447-71-5	
Boiling Point (estimated)	612.00 °C @ 760.00 mm Hg	
Flash Point (estimated)	615.00 °F (323.90 °C)	
logP (o/w) (estimated)	-3.877	
Water Solubility (estimated)	1,000,000 mg/L @ 25 °C	

Table 1: Physicochemical Properties of **Maltal**. This table summarizes key physical and chemical properties of **Maltal**, with data sourced from PubChem and The Good Scents Company.

Synthesis of Maltal

Maltal is not produced through a natural biosynthetic pathway. Instead, it is synthesized in a laboratory setting. While specific, detailed protocols for its synthesis are not readily available in the provided search results, its primary role in research is as a substrate for enzymes like β -amylase, which catalyzes its hydration to form 2-deoxymaltose. This indicates that its synthesis is likely achieved through chemical modification of naturally occurring sugars.

Role in Biochemical Research: A Substrate for β -Amylase

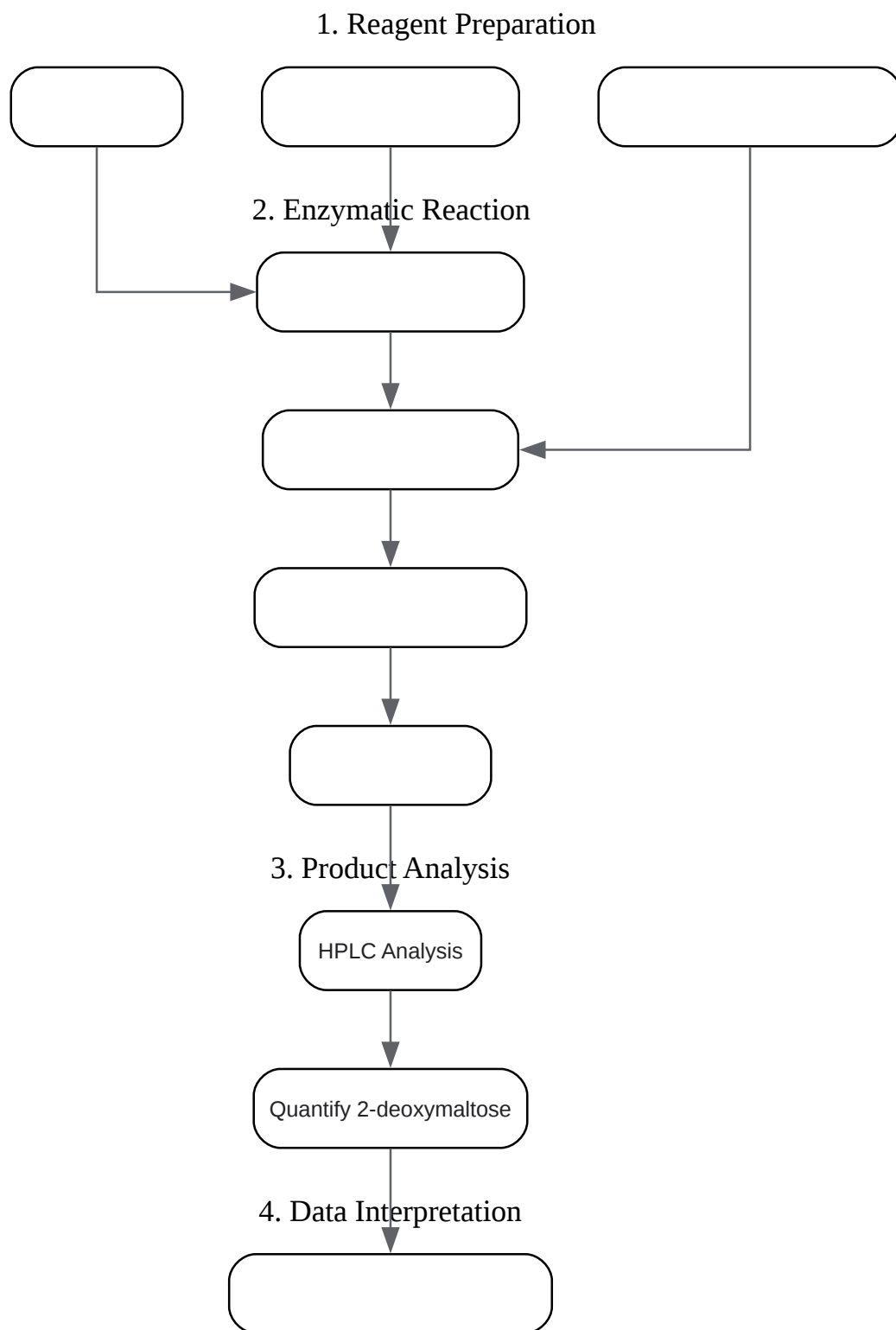
The primary significance of **Maltal** in the scientific community lies in its interaction with β -amylase, an enzyme crucial for the breakdown of starch. The hydration of **Maltal** by β -amylase

is a key reaction studied to understand the catalytic mechanism of this enzyme.

A typical experimental setup to study the hydration of **Maltal** by β -amylase would involve the following steps:

- Preparation of Reagents:
 - A buffered solution at an optimal pH for β -amylase activity.
 - A stock solution of **Maltal** of known concentration.
 - A solution of purified β -amylase of known concentration.
 - A quenching reagent to stop the enzymatic reaction at specific time points.
- Enzymatic Reaction:
 - The buffered **Maltal** solution is pre-incubated at a constant, optimal temperature.
 - The reaction is initiated by the addition of the β -amylase solution.
 - Aliquots of the reaction mixture are removed at various time intervals.
 - The reaction in each aliquot is terminated by the addition of the quenching reagent.
- Analysis of Products:
 - The concentration of the product, 2-deoxymaltose, is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC).
 - The initial rate of the reaction is calculated from the change in product concentration over time.
- Data Analysis:
 - Kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_{max}), can be determined by measuring the initial reaction rates at varying **Maltal** concentrations.

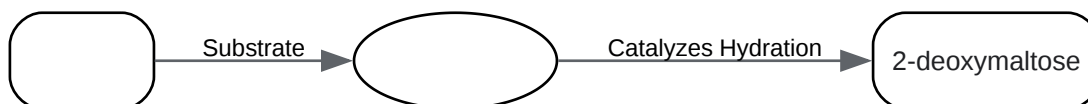
The following diagram illustrates the workflow for a typical enzyme kinetics experiment involving **Maltal** and β -amylase.



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*Experimental workflow for β -amylase kinetics with **Maltal**.*

The interaction between **Maltal** and β -amylase is a direct enzymatic reaction and does not involve a signaling pathway in the traditional sense of a cascade of intracellular events. The process can be depicted as a simple enzymatic conversion.



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*Enzymatic conversion of **Maltal** by β -amylase.*

In conclusion, **Maltal** is a synthetic compound of interest to researchers in biochemistry, particularly for its utility in elucidating the mechanisms of carbohydrate-active enzymes like β -amylase. Its non-natural origin is a key characteristic that distinguishes it from its structural analog, maltose.

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